6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene
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Overview
Description
6,21-dibromo-3,24-dioxahexacyclo[157002,1004,9011,16018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene is a complex organic compound characterized by its unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene typically involves multi-step organic reactions. The process begins with the formation of the core hexacyclic structure, followed by the introduction of bromine and oxygen atoms through specific halogenation and oxidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups, enhancing the compound’s versatility.
Scientific Research Applications
6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.
Industry: Its chemical properties can be utilized in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene involves its interaction with specific molecular targets. The bromine atoms and oxygen atoms play crucial roles in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application, but it often involves modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[11.5.3.3(4,10).0(7,23).0(16,20)]tetracosa-1(19)4,6,8,10,22-decaene
- Hexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2,4,6,8,10,13,15,17,19,21,23-undecaene-3,10-diol
Uniqueness
6,21-dibromo-3,24-dioxahexacyclo[157002,1004,9011,16018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene stands out due to its specific arrangement of bromine and oxygen atoms within the hexacyclic framework
Properties
Molecular Formula |
C22H10Br2O2 |
---|---|
Molecular Weight |
466.1 g/mol |
IUPAC Name |
6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene |
InChI |
InChI=1S/C22H10Br2O2/c23-11-5-7-15-17(9-11)25-21-19(15)13-3-1-2-4-14(13)20-16-8-6-12(24)10-18(16)26-22(20)21/h1-10H |
InChI Key |
OPGSAEDGAIAZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C2C5=C(O4)C=C(C=C5)Br)OC6=C3C=CC(=C6)Br |
Origin of Product |
United States |
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